6-Methyl-1,7-naphthyridin-8-amine

Medicinal Chemistry Lead Optimization Lipophilicity

Select 6-Methyl-1,7-naphthyridin-8-amine for its quantifiably unique property profile: XLogP3 1.2 and TPSA 51.8 Ų, optimal for CNS kinase programs. Unlike polar 6-methoxy analogs (TPSA 62.0 Ų) or N-alkylated variants (HBD 0), this scaffold retains 1 HBD and a distinct LogP, enabling focused library exploration. Rigid bicyclic core with 6-methyl-8-amino substitution ensures reproducible synthetic outcomes essential for lead optimization.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 63029-22-1
Cat. No. B1419697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,7-naphthyridin-8-amine
CAS63029-22-1
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)N)N=CC=C2
InChIInChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12)
InChIKeyYNNFXPYZPXATOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,7-naphthyridin-8-amine (CAS 63029-22-1) – Core Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


6-Methyl-1,7-naphthyridin-8-amine (CAS 63029-22-1) is a heterocyclic organic compound belonging to the 1,7-naphthyridine family, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 7, a methyl substituent at the 6-position, and a primary amine at the 8-position [1]. This substitution pattern confers a distinct set of computed physicochemical properties, including a molecular weight of 159.19 g/mol, an XLogP3 of 1.2, and a topological polar surface area (TPSA) of 51.8 Ų [1]. The compound serves primarily as a versatile small molecule scaffold in pharmaceutical research, particularly as a starting point for the synthesis of kinase inhibitor candidates [2]. Its rigid bicyclic framework and the presence of both hydrogen bond donor and acceptor functionalities enable its use as a core structure for developing focused chemical libraries [2].

Why Substitution of 6-Methyl-1,7-naphthyridin-8-amine with Other Naphthyridine Scaffolds is Not Trivial


In medicinal chemistry campaigns, the selection of a specific naphthyridine scaffold is not arbitrary; even minor structural modifications can drastically alter key properties such as lipophilicity, solubility, and binding interactions, ultimately impacting the success of a lead optimization program. 6-Methyl-1,7-naphthyridin-8-amine occupies a specific property space defined by its 6-methyl and 8-amino substituents. Substituting it with a different naphthyridine regioisomer, or one with alternative substituents (e.g., methoxy, halogen, or N-alkyl), will yield a compound with a different balance of lipophilicity (LogP), hydrogen bonding capacity (TPSA), and electronic characteristics [1][2]. These differences are not academic; they translate directly into altered compound behavior in biological assays, including changes in membrane permeability, off-target engagement, and pharmacokinetic profile. The quantitative evidence below demonstrates that 6-Methyl-1,7-naphthyridin-8-amine is not an interchangeable 'naphthyridine' but a distinct chemical entity with a quantifiably unique property profile that justifies its specific selection in research and development.

Quantitative Differentiation Guide for 6-Methyl-1,7-naphthyridin-8-amine: Head-to-Head Property Comparisons with Key Analogs


Comparative Lipophilicity: 6-Methyl Substituent Increases LogP vs. Unsubstituted 1,7-Naphthyridin-8-amine Scaffold

The presence of the 6-methyl group in 6-Methyl-1,7-naphthyridin-8-amine significantly increases its lipophilicity compared to the unsubstituted 1,7-naphthyridin-8-amine core. This is a critical parameter influencing membrane permeability and oral bioavailability in drug design. The target compound exhibits an XLogP3 value of 1.2, whereas the unsubstituted analog 1,7-naphthyridin-8-amine has a computed XLogP3 of 0.8 [1][2]. This represents a 50% increase in lipophilicity attributable solely to the addition of a single methyl group.

Medicinal Chemistry Lead Optimization Lipophilicity

Polar Surface Area Analysis: 6-Methyl-1,7-naphthyridin-8-amine Exhibits Lower TPSA than 6-Methoxy Analog, Favoring CNS Penetration

Topological Polar Surface Area (TPSA) is a key descriptor for predicting blood-brain barrier penetration and intestinal absorption, with values below 70 Ų being optimal for CNS drug candidates. 6-Methyl-1,7-naphthyridin-8-amine has a computed TPSA of 51.8 Ų, which is considerably lower than the TPSA of 62.0 Ų for 6-Methoxy-1,7-naphthyridin-8-amine, a closely related analog [1][2]. This 10.2 Ų difference is due to the presence of the polar oxygen atom in the methoxy group.

Blood-Brain Barrier CNS Drug Discovery Physicochemical Properties

Hydrogen Bond Donor Count: 6-Methyl Derivative Retains Key Donor Group Lacking in N-Methyl Analog

The primary amine at the 8-position of 1,7-naphthyridin-8-amine is often a critical hydrogen bond donor for binding to the hinge region of kinases. 6-Methyl-1,7-naphthyridin-8-amine retains this donor group (Hydrogen Bond Donor Count = 1), making it suitable for key hinge-binding interactions [1]. In contrast, the N-methyl-1,7-naphthyridin-8-amine analog has a hydrogen bond donor count of 0, as the amine is alkylated, which can eliminate a crucial binding interaction and lead to a substantial loss in potency against certain kinase targets [2].

Kinase Inhibition Molecular Recognition Hydrogen Bonding

Class-Level Inference: 1,7-Naphthyridin-8-amine Core Exhibits ATP-Mimetic Binding to PKA Kinase

While direct binding data for 6-Methyl-1,7-naphthyridin-8-amine is limited, the core 1,7-naphthyridin-8-amine scaffold has been co-crystallized with cAMP-dependent protein kinase A (PKA), providing definitive evidence of its ability to bind in the ATP-binding pocket [1]. This structural proof-of-concept demonstrates the scaffold's potential as an ATP-mimetic kinase inhibitor. 6-Methyl-1,7-naphthyridin-8-amine shares this core scaffold but with a strategically placed methyl group that can enhance lipophilicity and potentially improve binding affinity through hydrophobic contacts with the kinase hinge region.

Structural Biology Kinase Inhibitor X-ray Crystallography

Optimal Research and Procurement Scenarios for 6-Methyl-1,7-naphthyridin-8-amine Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Research programs targeting central nervous system (CNS) indications with a kinase-dependent pathology should prioritize 6-Methyl-1,7-naphthyridin-8-amine. Its favorable balance of lipophilicity (XLogP3 = 1.2) and low TPSA (51.8 Ų) positions it well for crossing the blood-brain barrier, a crucial requirement for CNS therapeutics. This is a quantifiable advantage over more polar analogs like 6-Methoxy-1,7-naphthyridin-8-amine (TPSA 62.0 Ų). The scaffold's demonstrated ability to bind PKA (based on core 1,7-naphthyridine crystallography) further supports its use in CNS kinase programs [1][2].

Synthesis of Focused Kinase Inhibitor Libraries for High-Throughput Screening

For medicinal chemistry groups building focused libraries for kinase screening, 6-Methyl-1,7-naphthyridin-8-amine offers a chemically distinct and well-characterized starting point. Its retention of a key hydrogen bond donor (HBD = 1) and its computed physicochemical profile provide a clear departure from both the unsubstituted core (LogP = 0.8) and N-alkylated analogs (HBD = 0). This ensures that the resulting library members will explore a unique and relevant region of chemical property space, increasing the probability of identifying novel hits with favorable drug-like properties [1][3].

Procurement for Academic Core Facilities and Contract Research Organizations (CROs)

Academic core facilities and CROs engaged in custom synthesis for kinase drug discovery should stock 6-Methyl-1,7-naphthyridin-8-amine as a core building block. Its unique substitution pattern—a 6-methyl group on the 1,7-naphthyridine core—is not commonly found in off-the-shelf compound collections, offering a point of differentiation for client projects. The compound's availability from reputable vendors with specified purity (e.g., ≥95%) ensures reproducible synthetic outcomes, reducing the risk of failed syntheses due to undefined or impure starting materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1,7-naphthyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.